Cas no 2092812-25-2 ((1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid)
(1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanecarboxylic acid, 1-(5-bromo-2-methylphenyl)-3-hydroxy-, trans-
- (1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
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- Inchi: 1S/C12H13BrO3/c1-7-2-3-8(13)4-10(7)12(11(15)16)5-9(14)6-12/h2-4,9,14H,5-6H2,1H3,(H,15,16)/t9-,12-
- InChI Key: FIRRVZKWJGQSAX-OTCDBFHCSA-N
- SMILES: [C@]1(C2=CC(Br)=CC=C2C)(C(O)=O)C[C@@H](O)C1
(1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-341164-0.05g |
(1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2092812-25-2 | 0.05g |
$2361.0 | 2023-09-03 | ||
| Enamine | EN300-341164-0.1g |
(1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2092812-25-2 | 0.1g |
$2473.0 | 2023-09-03 | ||
| Enamine | EN300-341164-0.25g |
(1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2092812-25-2 | 0.25g |
$2585.0 | 2023-09-03 | ||
| Enamine | EN300-341164-0.5g |
(1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2092812-25-2 | 0.5g |
$2697.0 | 2023-09-03 | ||
| Enamine | EN300-341164-1.0g |
(1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2092812-25-2 | 1.0g |
$2811.0 | 2023-07-09 | ||
| Enamine | EN300-341164-2.5g |
(1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2092812-25-2 | 2.5g |
$5510.0 | 2023-09-03 | ||
| Enamine | EN300-341164-5.0g |
(1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2092812-25-2 | 5.0g |
$8152.0 | 2023-07-09 | ||
| Enamine | EN300-341164-10.0g |
(1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2092812-25-2 | 10.0g |
$12088.0 | 2023-07-09 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039965-1g |
(1S,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2092812-25-2 | 95% | 1g |
¥7441.0 | 2023-03-11 | |
| Enamine | EN300-341164-1g |
(1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2092812-25-2 | 1g |
$2811.0 | 2023-09-03 |
(1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (1s,3s)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
Compound Introduction: (1S,3S)-1-(5-Bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic Acid (CAS No. 2092812-25-2)
Chemical entities play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. One such compound, (1S,3S)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2092812-25-2), has garnered significant attention due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that exhibit promising properties for further exploration in medicinal chemistry.
The molecular structure of this compound is characterized by a cyclobutane ring substituted with a hydroxyl group and an (S)-configured chiral center at the third position. Additionally, the phenyl ring at the first position is substituted with a bromine atom at the fifth position and a methyl group at the second position. This specific arrangement of substituents contributes to the compound's distinct physicochemical properties and biological interactions.
In recent years, there has been growing interest in the development of chiral drugs due to their enhanced selectivity and efficacy compared to their racemic counterparts. The presence of multiple stereocenters in (1S,3S)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid makes it an attractive candidate for studying stereoselective pharmacology. Researchers have been exploring its potential as a building block for more complex drug candidates, leveraging its rigid cyclobutane core for optimal binding affinity.
The hydroxyl group at the third position of the cyclobutane ring introduces polarity to the molecule, which can influence its solubility and interaction with biological targets. This feature has been exploited in various drug design strategies, where hydroxyl-containing moieties are often incorporated to enhance pharmacokinetic profiles. Furthermore, the brominated phenyl ring suggests potential for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications.
Recent studies have highlighted the importance of understanding the conformational flexibility of such compounds in drug design. The cyclobutane ring is known to adopt specific conformations that can affect binding interactions with biological targets. Computational studies have been instrumental in predicting these conformations and have provided valuable insights into optimizing the compound's bioactivity. These studies have shown that subtle modifications around the chiral centers can significantly alter the compound's pharmacological profile.
The synthesis of enantiomerically pure forms of this compound has been a subject of considerable interest. Chiral resolution techniques and asymmetric synthesis methods have been employed to isolate and purify the desired stereoisomer. Advances in catalytic asymmetric reactions have made it possible to achieve high enantiomeric excesses, which are crucial for developing effective pharmaceuticals. These synthetic strategies have not only improved yield but also reduced costs, making large-scale production more feasible.
Beyond its structural significance, this compound has shown promise in preclinical studies as a potential therapeutic agent. Initial experiments have indicated that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. While further research is needed to fully elucidate its mechanism of action, these preliminary findings underscore its potential as a lead compound for drug discovery efforts.
The pharmaceutical industry continues to invest heavily in developing innovative therapies, and compounds like (1S,3S)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid represent valuable assets in this pursuit. By leveraging cutting-edge synthetic methodologies and computational tools, researchers are able to rapidly screen and optimize these molecules for therapeutic use. The integration of high-throughput screening technologies with structure-based drug design has accelerated the discovery process, bringing us closer to addressing unmet medical needs.
In conclusion, (1S,3S)-1-(5-bromo-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2092812-25-2) is a multifaceted chemical entity with significant potential in pharmaceutical research. Its unique structural features, coupled with recent advancements in synthetic chemistry and computational biology, make it an exciting candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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